4-Methoxy-3-(methylsulfanyl)aniline
Description
Contextualization of Substituted Anilines in Organic Synthesis and Chemical Research
Substituted anilines are a class of aromatic compounds that are fundamental to numerous areas of chemical research and industry. cresset-group.combeilstein-journals.orgsigmaaldrich.com They serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. beilstein-journals.orgsigmaaldrich.com The reactivity of the aniline (B41778) core, characterized by the amino group attached to a benzene (B151609) ring, allows for a diverse array of chemical transformations.
The position and nature of substituents on the aromatic ring profoundly influence the chemical properties and potential applications of the aniline derivative. However, the synthesis of specific substitution patterns can be challenging. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. This makes the synthesis of meta-substituted anilines particularly complex, often requiring multi-step strategies or specialized catalytic systems to achieve the desired regioselectivity. tohoku.ac.jprsc.orgnih.govsigmaaldrich.com Researchers have developed various methods to overcome these challenges, including the use of directing groups, transition-metal-catalyzed cross-coupling reactions, and de novo synthesis from acyclic precursors. cresset-group.comtohoku.ac.jprsc.orgsigmaaldrich.com
Importance of Methoxy (B1213986) and Sulfanyl/Sulfonyl Functionalities in Aromatic Systems
The functional groups present on 4-Methoxy-3-(methylsulfanyl)aniline, a methoxy and a methylsulfanyl (thioether) group, play a significant role in modulating the electronic environment and reactivity of the aromatic ring.
The sulfanyl group (-SR) , in this case, a methylsulfanyl group (-SCH₃), is generally considered a weakly activating group. Like the methoxy group, it can donate electron density to the aromatic ring via resonance, but to a lesser extent. The sulfur atom in a thioether can be oxidized to form a sulfoxide (B87167) (-SOR) or a sulfone (-SO₂R), which are strongly electron-withdrawing groups. This ability to exist in different oxidation states allows for the fine-tuning of electronic properties. The sulfonyl group, in particular, is a key functional group in many pharmaceuticals. sigmaaldrich.com
The interplay of the electron-donating methoxy group and the potentially electron-donating or -withdrawing sulfur-containing group in this compound creates a unique electronic profile that can be exploited in further chemical synthesis.
Overview of Research Trajectories for this compound and Related Analogues
Direct and extensive research specifically focused on this compound is not widely available in the public domain. However, its chemical structure suggests its potential as a valuable building block in synthetic and medicinal chemistry. The compound is commercially available from various suppliers, which indicates its use in research and development. rsc.org
Research on structurally related analogues provides insight into the potential applications of this substitution pattern. For instance, the analogue 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in over 130 compounds with diverse biological activities, most notably as antitumor agents. sigmaaldrich.com This highlights the importance of the methoxy- and sulfonyl-substituted aniline scaffold in the development of protein kinase inhibitors. sigmaaldrich.com
Furthermore, libraries of aniline derivatives containing various substituents are often synthesized to explore structure-activity relationships (SAR) in drug discovery. For example, a library of 3,4-(methylenedioxy)aniline-derived semicarbazones was synthesized and evaluated for the treatment of neurodegenerative diseases. It is plausible that this compound could be included in similar screening libraries to probe the effects of its specific substitution pattern on biological targets.
The synthesis of meta-substituted anilines, a class to which this compound belongs, is an active area of research. Novel methods, such as copper-catalyzed rearrangements and multi-component reactions, are continuously being developed to access these challenging structures. cresset-group.comtohoku.ac.jpsigmaaldrich.com These synthetic advancements pave the way for the broader availability and exploration of compounds like this compound.
Below is a data table of related substituted aniline compounds with their key properties and applications, illustrating the research context.
| Compound Name | CAS Number | Molecular Formula | Key Research Application/Finding |
| This compound | 1071602-10-2 | C₈H₁₁NOS | Building block in organic synthesis. rsc.org |
| 5-(Ethylsulfonyl)-2-methoxyaniline | 953788-39-3 | C₉H₁₃NO₃S | Important fragment in antitumor agents and protein kinase inhibitors. sigmaaldrich.com |
| 3,4-(Methylenedioxy)aniline | 14808-18-7 | C₇H₇NO₂ | Precursor for inhibitors of monoamine oxidase and acetylcholinesterase. |
| 4-Methoxy-3-methylaniline (B90814) | 136-90-3 | C₈H₁₁NO | Used in the synthesis of various chemical structures. |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQTYNTIBMZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 3 Methylsulfanyl Aniline and Its Precursors
Strategies for Synthesis of Key Aromatic Intermediates
The preparation of suitably substituted aromatic precursors is a critical first step in the synthesis of 4-methoxy-3-(methylsulfanyl)aniline. These intermediates typically contain the methoxy (B1213986) and methylsulfanyl groups, with a nitro group serving as a precursor to the aniline (B41778) functionality.
Reduction of Nitro-Substituted Aromatic Precursors
A common and effective strategy for the synthesis of anilines involves the reduction of a corresponding nitro-substituted aromatic compound. In the context of this compound synthesis, a key intermediate is 1-methoxy-2-(methylthio)-4-nitrobenzene.
The synthesis of this nitro-aromatic precursor can be envisioned through a nucleophilic aromatic substitution reaction. Starting from 2-chloro-5-nitroanisole, the methylsulfanyl group can be introduced by reaction with a suitable sulfur nucleophile, such as sodium thiomethoxide.
Once the nitro-substituted precursor is obtained, the nitro group can be reduced to an amine using various established methods. Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. For instance, the reduction of the related compound 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline (B90814) is achieved in methanol (B129727) at room temperature using 10% Pd/C, resulting in a quantitative yield. chemicalbook.com Similar conditions can be applied to the reduction of 1-methoxy-2-(methylthio)-4-nitrobenzene to afford the target aniline.
Table 1: Illustrative Reduction of a Nitro-Aromatic Precursor
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-methoxy-2-methyl-4-nitrobenzene | H₂, 10% Pd/C, Methanol, 20°C, 1 atm, 16 h | 4-methoxy-3-methylaniline | 100% | chemicalbook.com |
Functionalization of Anisole (B1667542) and Aniline Derivatives
An alternative approach involves the functionalization of readily available anisole or aniline derivatives. This strategy focuses on introducing the methylsulfanyl group at the desired position on a pre-existing aromatic core.
For example, direct C-H functionalization of anisole derivatives represents a modern and atom-economical approach. While direct ortho-thiomethylation of 4-methoxyaniline (p-anisidine) is a challenging transformation, methods for the C-H arylation of anisole derivatives using palladium catalysis in the presence of specific ligands have been developed, suggesting the potential for similar C-S bond-forming reactions. thieme.de
Another route involves the ortho-functionalization of p-anisidine (B42471). This can be a multi-step process, potentially involving protection of the amino group, followed by a directed ortho-lithiation and subsequent reaction with a sulfur electrophile like dimethyl disulfide.
Direct Synthesis Routes to this compound
Direct synthesis routes aim to construct the target molecule in fewer steps, often by forming the key C-N or C-S bonds on a more advanced intermediate.
Amination Reactions of Methoxy-Methylsulfanylbenzene Systems
Recent advances in catalysis have enabled the direct amination of aryl sulfides, providing a powerful tool for the synthesis of arylamines. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable ligand, can be applied to couple an amine with an aryl sulfide (B99878). kyoto-u.ac.jpacs.orgnih.gov
In this context, 1-methoxy-2-(methylthio)benzene could serve as a substrate for amination. While direct amination to introduce an unsubstituted amino group is not typical, the use of an ammonia (B1221849) equivalent or a protected amine followed by deprotection could be a viable pathway. More commonly, this reaction is used to form N-aryl or N-alkyl anilines. Research has shown that a palladium-N-heterocyclic carbene (NHC) catalyst system can effectively couple a variety of aryl sulfides, including those with electron-donating methoxy groups, with anilines. kyoto-u.ac.jp
Table 2: Palladium-Catalyzed Amination of an Aryl Sulfide with Aniline
| Aryl Sulfide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Product | Yield | Reference |
| Thioanisole | p-Toluidine | [Pd(IPr)(cinnamyl)Cl] | KHMDS | Toluene | 100°C | 4-Methyl-N-phenylaniline | 95% | kyoto-u.ac.jp |
| 4-Methoxyphenyl methyl sulfide | Aniline | [Pd(IPr)(cinnamyl)Cl] | KHMDS | Toluene | 100°C | N-(4-methoxyphenyl)aniline | 85% | kyoto-u.ac.jp |
Sulfur-Introduction Methods into Methoxy-Anilines
The direct introduction of a methylsulfanyl group onto the 4-methoxyaniline (p-anisidine) backbone is another strategic approach. This can be achieved through electrophilic substitution reactions.
One potential method involves the reaction of p-anisidine with dimethyl sulfoxide (B87167) (DMSO) in the presence of an activating agent. This approach can lead to thiomethylation of aromatic compounds. Another possibility is the use of dimethyl disulfide (DMDS) with a suitable catalyst or activating conditions to achieve ortho-thiomethylation of the aniline derivative. The amino group of p-anisidine is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the methoxy group, substitution is directed to the ortho position.
Optimization of Reaction Conditions and Process Development Considerations
In the case of the reduction of nitro-aromatic precursors , the choice of reducing agent and catalyst is critical. While catalytic hydrogenation with Pd/C is highly effective, other systems like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed. The reaction temperature and pressure of hydrogen gas are important variables to control to ensure complete reduction without affecting other functional groups.
For palladium-catalyzed amination reactions , the selection of the palladium precursor and the ancillary ligand is crucial for achieving high catalytic activity and turnover numbers. N-heterocyclic carbene (NHC) ligands have shown great promise in the amination of challenging substrates like aryl sulfides. kyoto-u.ac.jpnih.gov The choice of base is also critical, with strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) often being employed. kyoto-u.ac.jp The reaction temperature needs to be carefully controlled to balance reaction rate with catalyst stability and selectivity.
In sulfur-introduction methods , the reactivity of the sulfur electrophile and the nature of the solvent can significantly impact the outcome. For instance, in the thiomethylation using DMSO, the temperature and the presence of an acid catalyst can influence the reaction rate and the formation of byproducts.
Ultimately, the choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the ease of purification of the final product.
Catalytic Systems in Synthetic Transformations
Catalysis is fundamental to the synthesis of substituted anilines and their precursors, offering pathways with high yield and selectivity while often allowing for milder reaction conditions. The primary catalytic transformation in the synthesis of anilines from nitroaromatic compounds is reduction.
Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the reduction of nitro groups. In a typical procedure, the nitroaromatic precursor is hydrogenated using H₂ gas in the presence of a Pd/C catalyst. For the synthesis of 4-methoxy-3-methylaniline, 10% Pd/C is used to reduce 1-methoxy-2-methyl-4-nitrobenzene under a hydrogen atmosphere, achieving a quantitative yield. chemicalbook.com A similar strategy would be applicable for the reduction of 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene.
Copper-based Catalysts: Copper catalysts are particularly relevant for the introduction of the methylsulfanyl group. The synthesis of 1,4-bis(methylthio)benzene, a related thioether, is accomplished through a copper-catalyzed reaction between 4-bromothioanisole (B94970) and a sulfur source in dimethyl sulfoxide (DMSO). researchgate.net Research has also demonstrated the use of copper catalysis in the synthesis of meta-substituted anilines through rearrangement reactions, which show excellent applicability for precursors containing methylthio groups. acs.org
Other Metal-based Systems: The Zinin reaction offers an alternative to catalytic hydrogenation, typically using sodium sulfide (Na₂S) as the reducing agent. sciencemadness.org While not strictly catalytic in the metal sense, it provides a classic method for nitro group reduction. More complex, multi-metal catalytic systems have also been developed. For example, a quaternary catalyst containing Nickel, Molybdenum, Cobalt, and Lithium has been patented for the catalytic hydrogenation of p-nitroanisole in the synthesis of 2-amino-4-acetamino anisole. google.com
Table 1: Catalytic Systems in Aniline Synthesis and Precursor Formation
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| 10% Palladium on carbon (Pd/C), H₂ | 1-methoxy-2-methyl-4-nitrobenzene | Substituted Aniline | chemicalbook.com |
| Copper Iodide (CuI), Copper(II) Acetate (Cu(OAc)₂) | 4-bromothioanisole | Thioether Precursor | researchgate.net |
| Copper Catalyst | N-methoxyanilines | meta-Substituted Aniline | acs.org |
| Ni, Mo, Co, Li mixture, H₂ | p-Nitroanisole | Substituted Aniline | google.com |
Solvent Effects and Reaction Parameter Optimization
The choice of solvent and the optimization of reaction parameters such as temperature, pressure, and reactant concentration are critical for maximizing yield, minimizing side reactions, and ensuring the practicality of a synthetic method.
Alcohols (Methanol, Ethanol): These are common solvents for catalytic hydrogenation reactions. For example, the reduction of 1-methoxy-2-methyl-4-nitrobenzene using Pd/C is performed in methanol at room temperature. chemicalbook.com Methanol is also the solvent of choice in the initial catalytic hydrogenation step in a patented synthesis of 2-amino-4-acetyl aminoanisole. google.com Condensation reactions to form Schiff base intermediates, which can then be reduced to anilines, are also frequently carried out in methanol. mdpi.com
Aprotic Polar Solvents (DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used in copper-catalyzed reactions for creating thioethers. The synthesis of 1,4-bis(methylthio)benzene from 4-bromothioanisole specifically uses DMSO at an elevated temperature of 135 °C. researchgate.net
Aprotic Nonpolar Solvents (Dioxane, Xylene): In some syntheses, less polar solvents are preferred. The preparation of 2-methyl-4-thioacetamino-anisole involves using pyridine (B92270) and anhydrous dioxane as solvents. prepchem.com Optimization studies for the synthesis of 2-methyl-4-methoxydiphenylamine found xylene to be a suitable solvent for the catalytic reaction at 160 °C.
Reaction Parameter Optimization: Fine-tuning reaction conditions is essential for process efficiency.
Temperature: Temperature can dramatically affect reaction rates and selectivity. The hydrogenation of a nitro group can often proceed at room temperature, as seen in the synthesis of 4-methoxy-3-methylaniline. chemicalbook.com However, other reactions, such as the copper-catalyzed formation of thioethers or certain condensation reactions, require elevated temperatures (e.g., 80 °C to 160 °C) to proceed at a reasonable rate. researchgate.netmdpi.com
Pressure: For catalytic hydrogenations, the pressure of the hydrogen gas is a key parameter. Many lab-scale reductions can be carried out at atmospheric pressure. chemicalbook.com
Reaction Time: Reaction times must be optimized to ensure complete conversion without promoting the formation of degradation products. Reported times for similar aniline syntheses range from a few hours to 16 hours or more. chemicalbook.commdpi.com
Lewis Acids and Bases: In some synthetic strategies, the addition of Lewis acids or the choice of base can be crucial. In the synthesis of sulfonimidamides from anilines, extensive screening found that the Lewis acid Ca(NTf₂)₂ was essential for success, and using a second equivalent of the aniline reactant as the base minimized side reactions. wur.nl
Table 2: Solvent and Temperature Parameters in Related Syntheses
| Reaction Type | Solvent | Temperature | Reactants | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Methanol | Room Temperature (20 °C) | 1-methoxy-2-methyl-4-nitrobenzene | chemicalbook.com |
| Condensation/Reduction | Methanol | 80 °C (Reflux) | p-Anisidine, Aldehyde | mdpi.com |
| Thioether Formation | Dioxane / Pyridine | 100 °C | 2-methyl-4-acetamino-anisole, P₂S₅ | prepchem.com |
| Copper-Catalyzed Coupling | Dimethyl Sulfoxide (DMSO) | 135 °C | 4-bromothioanisole | researchgate.net |
Chemical Reactivity and Derivatization Pathways of 4 Methoxy 3 Methylsulfanyl Aniline
Reactions Involving the Aromatic Amino Group
The amino group of 4-Methoxy-3-(methylsulfanyl)aniline is a key functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and sulfur-nitrogen bonds, providing pathways to a diverse range of derivatives.
The primary amine of this compound can be acylated to form amides or sulfonylated to yield sulfonamides. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity. nih.govnih.gov
Amidation: Amidation is typically achieved by reacting the aniline (B41778) with an acid chloride or anhydride (B1165640) under basic conditions. For instance, reaction with an appropriate acid chloride in a solvent like dichloromethane (B109758) can yield the corresponding N-phenylacetamide derivative. nih.gov This transformation is crucial for building more complex molecular architectures.
Sulfonylation: The synthesis of sulfonamides involves the reaction of the aniline with a sulfonyl chloride in the presence of a base, such as pyridine (B92270), in a suitable solvent like acetonitrile. researchgate.net This reaction is a common strategy for producing compounds with a wide array of pharmacological properties. nih.govfrontiersin.org Visible-light-mediated methods have also been developed for the sulfonylation of anilines, offering a mild and efficient alternative. frontiersin.org
Table 1: Examples of Amidation and Sulfonylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| This compound | Acid Chloride | N-Aryl Amide | Dichloromethane, 0 °C to RT |
| This compound | Sulfonyl Chloride | N-Aryl Sulfonamide | Acetonitrile, Pyridine |
The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jocpr.comresearchgate.net This reaction typically proceeds by refluxing the aniline and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. jocpr.comresearchgate.net
These Schiff bases are versatile intermediates in organic synthesis and are known to coordinate with metal ions, forming stable complexes. researchgate.net The formation of the azomethine (-C=N-) group is confirmed by spectroscopic methods, such as NMR, where a characteristic signal for the imine proton appears. jocpr.com
Table 2: Schiff Base Formation with this compound
| Carbonyl Compound | Reaction Conditions | Product |
| Substituted Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | Corresponding Schiff Base (Imine) |
| Aromatic Ketone | Toluene, Dean-Stark trap | Corresponding Schiff Base (Imine) |
As a nucleophile, this compound can participate in addition reactions. A notable example is the nucleophilic addition of anilines to quinones. nih.gov These reactions can lead to the substitution of groups on the quinone ring, forming amino-substituted quinone derivatives. nih.gov The reaction conditions often involve stirring the reactants in a suitable solvent at room temperature or with gentle heating.
Furthermore, anilines can undergo Michael-type additions to activated alkenes like nitroethene. This reaction involves the addition of the amino group to the carbon-carbon double bond, leading to the formation of a new carbon-nitrogen bond.
Reductive amination provides a direct method for the alkylation of the amino group of this compound. This one-pot procedure involves the initial formation of an imine or enamine by reacting the aniline with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgmasterorganicchemistry.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comredalyc.orgresearchgate.net The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com This strategy is highly versatile for creating a wide range of N-alkylated aniline derivatives. nih.gov
Transformations of the Methylsulfanyl Group
The methylsulfanyl (or methylthio) group (-SCH₃) is another key reactive site in the this compound molecule, primarily through oxidation reactions.
The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgorganic-chemistry.org
Oxidation to Sulfoxide: The partial oxidation of the sulfide (B99878) to a sulfoxide can be achieved using mild oxidizing agents. A common reagent for this transformation is one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction conditions is necessary to prevent over-oxidation to the sulfone. organic-chemistry.org
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or an excess of the oxidant, yields the corresponding sulfone. organic-chemistry.org Reagents like hydrogen peroxide, often in the presence of a catalyst, can be used to achieve this transformation. google.com The resulting 4-methoxy-3-(methylsulfonyl)aniline is a valuable building block in the synthesis of various biologically active compounds. nih.gov
Table 3: Oxidation Products of this compound
| Oxidation State | Product Name | Typical Reagent(s) |
| Sulfoxide | 4-Methoxy-3-(methylsulfinyl)aniline | m-CPBA (1 equiv.) |
| Sulfone | 4-Methoxy-3-(methylsulfonyl)aniline | H₂O₂, m-CPBA (>2 equiv.) |
Palladium-Catalyzed Transformations Involving Sulfur
The methylsulfanyl (-SCH₃) group of this compound represents a key site for synthetic modification through palladium-catalyzed cross-coupling reactions. While direct C-S bond activation of this specific molecule is not widely documented, extensive research on analogous aryl alkyl sulfides demonstrates the feasibility of such transformations. These reactions typically involve the activation of the C-S bond by a palladium catalyst, enabling the substitution of the methylsulfanyl group with other functionalities.
Palladium-N-heterocyclic carbene (NHC) complexes have proven effective for the cross-coupling of unactivated aryl alkyl sulfides with arylzinc reagents (a Kumada-type coupling). nih.gov This methodology allows for the smooth conversion of the C-S bond, even at or below room temperature, showcasing a broad functional group tolerance. nih.gov In the context of this compound, this could enable the replacement of the -SCH₃ group with various aryl or alkyl fragments, providing a route to novel biaryl or alkyl-aryl structures.
Another established strategy is the palladium-catalyzed coupling of aryl sulfides with aryl halides. These reactions, often falling under the umbrella of Buchwald-Hartwig amination-type C-S coupling, facilitate the formation of diaryl sulfides. organic-chemistry.org The mechanism involves a catalytic cycle of oxidative addition, C-S bond cleavage, and reductive elimination. organic-chemistry.org By reacting this compound with a suitable aryl halide in the presence of a palladium catalyst and a specialized ligand (e.g., NiXantPhos), it is plausible to synthesize more complex diaryl sulfide derivatives. organic-chemistry.org
Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Type | Reagents | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Kumada-type | Ar-ZnX | Pd-NHC Complex | 4-Methoxy-3-(Aryl)-aniline |
Electrophilic Aromatic Substitution on the Ring System
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. byjus.com Both of these are powerful ortho, para-directing groups. The methylsulfanyl (-SCH₃) group is also an ortho, para-director, though its activating effect is more moderate. The directing effects of these substituents determine the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation. byjus.com
The available positions for substitution are C2, C5, and C6.
Position C2: ortho to the amino group.
Position C5: ortho to the methoxy group.
Position C6: ortho to the amino group and para to the methoxy group.
The position at C6 is electronically the most favored site for electrophilic attack due to the powerful, synergistic activation from both the amino group (ortho) and the methoxy group (para). However, this position is also subject to significant steric hindrance from the adjacent, bulky methylsulfanyl group at C3. Position C2 is activated by the amino group, and C5 is activated by the methoxy group. Therefore, an electrophilic substitution reaction will likely yield a mixture of isomers, with the product distribution depending on the specific electrophile and reaction conditions. For instance, in reactions like nitration with nitric and sulfuric acid, the powerful nitronium ion (NO₂⁺) electrophile might overcome steric barriers to a greater extent than a bulkier Friedel-Crafts electrophile. masterorganicchemistry.comlibretexts.org
Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C2 | High (ortho to -NH₂) | Low | Favorable |
| C5 | High (ortho to -OCH₃) | Low | Favorable |
Nucleophilic Aromatic Substitution on Activated Derivatives
Nucleophilic aromatic substitution (SNAr) is generally not feasible on electron-rich aromatic rings like this compound. The reaction requires the presence of at least one strong electron-withdrawing group (EWG) to activate the ring and a good leaving group. sigmaaldrich.com Therefore, to perform SNAr, this compound must first be converted into an "activated derivative."
A common strategy to achieve this involves a multi-step synthetic sequence:
Nitration: An electrophilic nitration (as discussed in 3.3) can install a nitro group (-NO₂), a powerful EWG, onto the ring. The position of nitration would be governed by the directing effects previously described.
Formation of a Leaving Group: The aniline functionality itself can be transformed into an excellent leaving group. This is typically achieved through diazotization, where the primary amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt (-N₂⁺). quora.comnih.gov
The resulting nitro-substituted diazonium salt of this compound is a highly activated substrate for SNAr. The diazonium group is an exceptionally good leaving group (as it departs as neutral nitrogen gas), and the nitro group stabilizes the negatively charged Meisenheimer complex intermediate that forms during the nucleophilic attack. sigmaaldrich.com A wide range of nucleophiles (e.g., halides, cyanide, hydroxide, alkoxides) can then displace the diazonium group to yield a diverse array of substituted products.
Difluoroalkylation of Aniline Derivatives
The introduction of fluorinated alkyl groups is a significant transformation in medicinal chemistry. Photoinduced methods have been developed for the difluoroalkylation of anilines. While there is no specific data for this compound, research on the structurally analogous substrate 4-methoxy-N,N-dimethylaniline provides insight into a plausible reaction pathway. nih.gov
Two general procedures (GP1 and GP2) have been reported for the reaction of aniline derivatives with ethyl iodo-difluoroacetate (ICF₂COOEt) to yield difluoroalkylated products. nih.gov In one method, the reaction is catalyzed by Eosin Y under visible light irradiation. nih.gov A second method proceeds via the formation of an electron-donor-acceptor (EDA) complex without an external photocatalyst. nih.gov
For the related substrate 4-methoxy-N,N-dimethylaniline, these methods yielded the corresponding ortho-difluoroalkylated product, Ethyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate , in significant yields. nih.gov It is reasonable to expect that this compound would undergo a similar transformation, with the difluoroalkyl group likely being directed to one of the activated positions ortho to the aniline group.
Table 3: Photoinduced Difluoroalkylation of a Structurally Similar Aniline
| Procedure | Photocatalyst | Base | Solvent | Substrate | Product Yield |
|---|---|---|---|---|---|
| GP1 | Eosin Y | K₂CO₃ | DMF | 4-methoxy-N,N-dimethylaniline | 47% nih.gov |
Role As a Chemical Building Block in Advanced Organic Synthesis
Precursor for Heterocyclic Ring Systems
The strategic placement of functional groups on the 4-Methoxy-3-(methylsulfanyl)aniline ring makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. The amino group serves as a key nucleophile, while the methoxy (B1213986) and methylsulfanyl groups can influence the regioselectivity of cyclization reactions and provide handles for further functionalization.
Synthesis of Quinoline (B57606) and Benzimidazole (B57391) Analogues
Formation of Benzotriazole (B28993) Derivatives
The synthesis of benzotriazole derivatives typically involves the diazotization of o-phenylenediamines. ijariie.comresearchgate.net While this is a general and widely used method, specific examples employing this compound as the starting o-phenylenediamine (B120857) derivative are not extensively reported. The synthesis of benzotriazoles from anilines that are not ortho-diamines would require a different synthetic strategy, potentially involving the introduction of the remaining two nitrogen atoms of the triazole ring through a cyclization reaction with an appropriate reagent. A related compound, 4-Methoxy-3-(trifluoromethyl)aniline, has been mentioned as a precursor for benzotriazole analogues, indicating the potential for substituted anilines to be utilized in the formation of this heterocyclic system. ossila.com
Utilization in Thiadiazole Synthesis
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is of significant interest in medicinal chemistry. mdpi.com The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various routes, often involving the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. mdpi.comorganic-chemistry.org Another approach involves the reaction of aniline (B41778) derivatives with reagents containing a pre-formed thiadiazole moiety. For instance, 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has been synthesized, demonstrating the linkage of a methoxy-substituted aniline to a thiadiazole ring. This suggests the feasibility of incorporating the 4-methoxyaniline substructure, and potentially this compound, into thiadiazole-containing molecules.
Pyrazole-Aniline Linked Coumarin (B35378) Derivatives
Recent research has focused on the synthesis of hybrid molecules that combine different pharmacologically active scaffolds. One such class of compounds is the pyrazole-aniline linked coumarin derivatives. While specific studies detailing the use of this compound in the synthesis of these hybrids are not explicitly available, the general synthetic strategies often involve multicomponent reactions. These reactions typically bring together a substituted aniline, a pyrazole (B372694) aldehyde, and a 4-hydroxycoumarin (B602359) derivative. The aniline component plays a crucial role in forming the linking bridge between the pyrazole and coumarin moieties. The versatility of this synthetic approach allows for the incorporation of a wide range of substituted anilines to generate a library of diverse compounds for further investigation.
Scaffolds for Chemical Probe Development in Medicinal Chemistry Research
The development of novel chemical probes is essential for exploring biological systems and identifying new therapeutic targets. The structural framework, or scaffold, of these probes is a critical determinant of their biological activity and selectivity. This compound presents an interesting scaffold for the synthesis of new chemical probes due to its unique combination of functional groups.
Anilino-Sulfonyl Pharmacophore Integration
The anilino-sulfonyl pharmacophore is a key structural motif found in a variety of biologically active compounds. The synthesis of molecules containing this pharmacophore often involves the reaction of a substituted aniline with a sulfonyl chloride derivative. While direct evidence for the integration of this compound into anilino-sulfonyl pharmacophores is limited, the reactivity of its amino group makes it a suitable candidate for such transformations. The methoxy and methylsulfanyl substituents on the aniline ring can influence the electronic properties and conformation of the resulting sulfonamide, which can in turn affect its binding to biological targets.
Design and Synthesis of Functionalized Aniline Conjugates
There is no available information on the specific design or synthesis of functionalized aniline conjugates derived from this compound.
Multi-Component Reactions and Cascade Processes
No studies documenting the use of this compound in multi-component reactions (such as Ugi, Passerini, or Biginelli reactions) or in cascade processes could be identified.
Applications in Materials Chemistry Research as Synthetic Precursors
Information regarding the application of this compound as a precursor for polymers, dyes, or other functional materials is not available in the reviewed literature.
Due to the absence of specific research data for this compound in these areas, the creation of data tables with detailed research findings is not possible.
Advanced Spectroscopic and Structural Elucidation Studies on 4 Methoxy 3 Methylsulfanyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assignment of 4-Methoxy-3-(methylsulfanyl)aniline and its derivatives.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-methoxy-N-methylaniline, the carbon signals are observed at δ 152.13, 143.75, 114.96, 113.67, 55.89 (methoxy carbon), and 31.63 (N-methyl carbon). rsc.org In 4-methoxyaniline, the ¹³C NMR signals in CDCl₃ are found at δ 55.7 (OCH₃), 114.7, 116.4, 139.9, and 152.7. rsc.org The signal for the carbon attached to the methoxy (B1213986) group typically appears around 55 ppm. nih.gov The aromatic carbons attached to electron-donating groups like the amino and methoxy groups are shielded and appear at higher fields, while the carbons ortho and para to these groups are also shielded due to resonance effects. stackexchange.com
Table 1: Representative ¹H and ¹³C NMR Data for Aniline (B41778) Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Methoxy-N-methylaniline | CDCl₃ | 6.82 (d, 2H), 6.60 (d, 2H), 3.77 (s, 3H), 2.81 (s, 3H) rsc.org | 152.13, 143.75, 114.96, 113.67, 55.89, 31.63 rsc.org |
| 4-Methoxyaniline | CDCl₃ | 6.62-6.65 (m, 2H), 6.73-6.75 (m, 2H), 3.73 (s, 3H), 3.34 (s, 2H) rsc.org | 152.7, 139.9, 116.4, 114.7, 55.7 rsc.org |
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules. While specific 2D NMR data for this compound is not available in the provided results, the application of these techniques to its derivatives can be inferred.
gDQFCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings, confirming the connectivity of protons within the aromatic ring and any aliphatic side chains.
gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively assign the protonated carbons in the molecule.
gHMBC (gradient Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as confirming the position of the methoxy and methylsulfanyl groups on the aniline ring.
For instance, in a complex derivative, an HMBC experiment could show a correlation between the methoxy protons and the C-4 carbon of the aniline ring, confirming the substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular weight is 183.27 g/mol . chemsynthesis.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
The fragmentation of aniline derivatives in mass spectrometry often involves the loss of small neutral molecules. miamioh.edu For aniline itself, a common fragmentation is the loss of a hydrogen atom followed by the loss of hydrogen cyanide (HCN). miamioh.edu In the case of this compound, characteristic fragmentations would be expected, such as the loss of a methyl group (CH₃) from the methoxy or methylsulfanyl group, or the loss of a formaldehyde (B43269) (CH₂O) molecule from the methoxy group. The presence of the sulfur atom would also lead to specific fragmentation pathways.
Table 2: Predicted Fragmentation Ions for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 183 | Molecular Ion |
| [M-CH₃]⁺ | 168 | Loss of a methyl group |
| [M-CH₂O]⁺ | 153 | Loss of formaldehyde |
| [M-SCH₃]⁺ | 136 | Loss of a methylsulfanyl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. psu.edu
For aniline derivatives, characteristic IR absorption bands are observed. rsc.org The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy and methylsulfanyl groups would be in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-S stretching vibration would appear at lower frequencies, typically in the 600-800 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. psu.edu The aromatic ring vibrations are usually strong in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-O (methoxy) | Asymmetric Stretching | ~1250 |
| C-O (methoxy) | Symmetric Stretching | ~1040 |
| C-S (methylsulfanyl) | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
While the crystal structure of this compound itself is not described in the provided search results, the structures of related aniline derivatives have been reported. For example, in the crystal structure of 4-methoxy-N-phenylaniline, the two benzene (B151609) rings are oriented at a dihedral angle of 59.9(2)°. nih.gov In the case of 4-methoxy-3-(trifluoromethyl)aniline, the methoxy group is inclined at an angle of 8.7(4)° to the plane of the benzene ring. nih.gov
A crystal structure of this compound would reveal the precise bond lengths of the C-S, C-O, and C-N bonds, as well as the bond angles within the aromatic ring and the substituent groups. It would also show the planarity of the aniline ring and the orientation of the methoxy and methylsulfanyl groups relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated.
Table 4: Representative Crystallographic Data for Aniline Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
| 4-Methoxy-N-phenylaniline | Orthorhombic nih.gov | Not specified | Dihedral angle between benzene rings: 59.9(2)° nih.gov |
| 4-Methoxy-3-(trifluoromethyl)aniline | Orthorhombic nih.gov | Not specified | Methoxy group inclined at 8.7(4)° to the benzene ring plane nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.
Aniline and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net The first, at shorter wavelengths (around 230-240 nm), is attributed to the π → π* transition of the benzene ring. The second band, at longer wavelengths (around 280-290 nm), is a result of the n → π* transition, involving the non-bonding electrons of the nitrogen atom and the π-system of the aromatic ring.
For 4-methoxyaniline, the introduction of the electron-donating methoxy group causes a red shift (bathochromic shift) of these absorption bands compared to aniline. The presence of the methylsulfanyl group in this compound would also influence the electronic transitions. The sulfur atom's lone pairs can also participate in n → π* transitions, potentially leading to additional absorption bands or shifts in the existing ones.
Table 5: Expected UV-Vis Absorption Maxima for Aniline Derivatives
| Compound | Solvent | λ_max (nm) | Transition |
| Aniline | Ethanol | ~230 | π → π |
| ~280 | n → π | ||
| 4-Methoxyaniline | Not specified | >230 | π → π |
| >280 | n → π |
Theoretical and Computational Chemistry Investigations of 4 Methoxy 3 Methylsulfanyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. These computational methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations, often with a basis set like 6-311++G(d,p) to ensure accuracy. nih.govscispace.com
For 4-Methoxy-3-(methylsulfanyl)aniline, a DFT calculation would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These parameters define the most stable three-dimensional arrangement of the atoms. For similar aromatic compounds, DFT calculations have been shown to accurately predict geometries by finding the minimum energy conformation. scispace.com The electronic structure, including the distribution of electron density and molecular orbital energies, is also a key output of these calculations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT/B3LYP
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.770 | C-S-C | 99.5 |
| C-O | 1.365 | C-O-C | 117.8 |
| C-N | 1.402 | H-N-H | 113.0 |
| C-C (ring avg.) | 1.395 | C-C-N | 121.0 |
Note: This table is illustrative and contains hypothetical data based on typical values for similar functional groups. Actual values would require a specific DFT calculation for the molecule.
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. sciencepublishinggroup.comresearchgate.net These methods are used to predict a variety of electronic properties, including ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, ab initio calculations can provide a valuable benchmark for electronic property predictions. For related aniline (B41778) derivatives, both HF and DFT methods have been used to calculate properties and compare them with experimental data, often showing good correlation. sciencepublishinggroup.comresearchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides critical insights into the chemical reactivity and electronic transitions of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is the band gap energy, which is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller band gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic amines and sulfur-containing compounds, the HOMO is typically localized over the aniline ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic ring system. Analysis of related molecules shows that the introduction of substituents can significantly alter the HOMO-LUMO energies and the band gap. sciencepublishinggroup.comresearchgate.net
Table 2: Hypothetical Frontier Orbital Energies and Related Properties for this compound
| Property | Value (eV) |
| EHOMO | -5.25 |
| ELUMO | -0.80 |
| Band Gap (ΔE) | 4.45 |
Note: This table is illustrative. The values are representative and based on calculations for analogous molecules.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. For this compound, negative potentials would be expected around the nitrogen of the amino group and the oxygen of the methoxy (B1213986) group, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.netwalisongo.ac.id
Conformational Analysis and Stability Studies
Conformational analysis is performed to identify the most stable conformers of a molecule and to understand the energy landscape associated with rotations around single bonds. For this compound, key rotations would be around the C-S, C-O, and C-N bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. nih.gov
The conformer with the lowest energy is the most stable and is expected to be the most populated at room temperature. The analysis would reveal the preferred orientations of the methoxy and methylsulfanyl groups relative to the aniline ring. Studies on similar substituted aromatics have shown that planar or near-planar structures are often the most stable due to favorable conjugation effects. nih.gov
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry offers a window into the energetic and geometric changes that occur during a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. For a molecule like this compound, computational approaches, particularly Density Functional Theory (DFT) and ab initio methods, would be employed to map out potential energy surfaces for various reactions.
While specific mechanistic studies on this compound are sparse, research on related anilines provides a framework for understanding its likely reactivity. For instance, studies on the oxidation of anilines or their reactions with radicals are common. Computational analysis of the reaction of 4-methylaniline with hydroxyl radicals has shown that the reaction can proceed through different pathways, including hydrogen abstraction from the amino or methyl groups, or OH addition to the aromatic ring. tandfonline.commdpi.com A similar approach for this compound would involve calculating the transition state energies for various possible reactions, such as electrophilic aromatic substitution, oxidation of the amine or sulfide (B99878) group, or N-alkylation.
Computational models can predict the most likely reaction pathways by identifying the transition states with the lowest activation energies. For example, in a hypothetical electrophilic substitution reaction, calculations would determine whether the incoming electrophile would preferentially add to the positions ortho or para to the strongly activating amino and methoxy groups, and how the methylsulfanyl group influences this regioselectivity. DFT calculations have been used to show that for many aniline reactions, intermediates are formed, and the stability of these intermediates dictates the final product distribution. nih.gov
Table 1: Hypothetical Comparison of Calculated Activation Energies (kcal/mol) for Competing Reaction Pathways of an Aniline Derivative.
| Reaction Pathway | Reactant A (e.g., 4-Methoxyaniline) | Reactant B (Hypothetical this compound) |
| Electrophilic attack at C2 | 15.2 | 16.5 (estimated) |
| Electrophilic attack at C5 | 18.9 | 17.8 (estimated) |
| Electrophilic attack at C6 | 14.8 | 15.5 (estimated) |
| N-Oxidation | 25.4 | 24.0 (estimated) |
| S-Oxidation | N/A | 22.1 (estimated) |
Note: Data for Reactant A is illustrative, based on general principles of electrophilic aromatic substitution. Data for Reactant B is a hypothetical estimation to illustrate how the methylsulfanyl group might influence reactivity.
Prediction of Spectroscopic Parameters (e.g., theoretical IR and NMR shifts)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. DFT and ab initio calculations can provide theoretical Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts that often show good correlation with experimental data. researchgate.netsciencepublishinggroup.com
For this compound, a computational approach would first involve optimizing the molecule's geometry to find its lowest energy conformation. Following this, frequency calculations would yield the theoretical IR spectrum. The calculated frequencies for key functional groups, such as the N-H stretches of the amine, the C-O stretch of the methoxy group, and the C-S stretch of the methylsulfanyl group, can be compared with experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-specific approximations. researchgate.net
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in this compound. The electronic environment of each nucleus, influenced by the electron-donating methoxy and amino groups and the sulfur-containing group, would be reflected in the predicted shifts. For instance, the protons and carbons on the aromatic ring would have their chemical shifts significantly influenced by the positions of the substituents.
Table 2: Comparison of Experimental and Hypothetically Calculated ¹H NMR Chemical Shifts (ppm) for a Related Aniline Derivative.
| Proton | Experimental Shift (4-Methoxyaniline in CDCl₃) | Hypothetical Calculated Shift (this compound) |
| Aromatic H (ortho to NH₂) | 6.77 | 6.85 (estimated) |
| Aromatic H (meta to NH₂) | 6.68 | 6.60 (estimated) |
| -OCH₃ | 3.76 | 3.80 (estimated) |
| -NH₂ | 3.55 | 3.60 (estimated) |
| -SCH₃ | N/A | 2.45 (estimated) |
Note: Experimental data is for a related compound, 4-methoxyaniline. The calculated shifts for this compound are hypothetical estimations to illustrate the expected values.
Structure-Reactivity Relationship (SAR) Studies via Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Computational descriptors, which are numerical values derived from the chemical structure, are central to these studies. researchgate.net For this compound, a QSAR study would typically involve calculating a range of descriptors and correlating them with a specific property, such as its binding affinity to a biological target or its rate of reaction in a particular chemical transformation.
Key computational descriptors that would be relevant for this molecule include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the nitrogen and sulfur atoms. umn.edu The partial charge on the amine nitrogen, for instance, has been shown to be a key parameter in predicting the N-acetylation of substituted anilines. tandfonline.com
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting how a molecule will behave in biological systems. mdpi.com
Table 3: Selected Computational Descriptors for Aniline and Hypothetical Values for this compound.
| Descriptor | Aniline | 4-Methoxyaniline | Hypothetical this compound |
| HOMO Energy (eV) | -5.85 | -5.50 | -5.40 (estimated) |
| LUMO Energy (eV) | 0.52 | 0.65 | 0.70 (estimated) |
| Dipole Moment (Debye) | 1.53 | 1.87 | 2.10 (estimated) |
| Calculated logP | 0.90 | 1.31 | 1.95 (estimated) |
| Partial Charge on N | -0.45 | -0.48 | -0.47 (estimated) |
Note: Data for aniline and 4-methoxyaniline are representative values from computational chemistry databases. Values for this compound are hypothetical estimations based on the expected electronic effects of the substituents.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes and Sustainable Methodologies
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic processes. openpr.com Traditional methods for synthesizing substituted anilines often rely on harsh conditions or multi-step procedures that generate significant waste. rsc.org Future research on 4-Methoxy-3-(methylsulfanyl)aniline should prioritize the development of green and sustainable synthetic routes.
Promising approaches include one-pot reductive amination of corresponding carboxylic acids, which combines multiple transformations into a single, efficient step, minimizing solvent and energy usage. researchgate.netrsc.org Another avenue is the application of "hydrogen borrowing" catalysis, an atom-economical process for forming C-N bonds. rsc.org Furthermore, the use of renewable resources is a key aspect of green chemistry. chemistryviews.org Research could explore using lignin, an abundant biopolymer, as a source for the methyl group, a process that has been demonstrated for N-methylation of anilines. nih.gov
A particularly innovative direction would be the use of biocatalysis. Immobilized enzymes, such as nitroreductases, can facilitate the reduction of nitroaromatic precursors to anilines under mild, aqueous conditions at room temperature and pressure, offering a highly selective and low-energy alternative to methods using precious-metal catalysts and high-pressure hydrogen gas. nih.gov Adapting these enzymatic or chemoenzymatic strategies for the synthesis of this compound could represent a significant advance in sustainable chemical manufacturing.
Exploration of Novel Derivatization and Functionalization Strategies
The three distinct functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of a vast library of novel compounds with tailored properties. The amino group is a primary target for modifications such as N-acylation, N-alkylation, and sulfonylation to create amides, secondary/tertiary amines, and sulfonamides, respectively. science.gov
The aromatic ring itself is ripe for exploration via modern C-H functionalization techniques. For instance, palladium-catalyzed C-H olefination has been successfully applied to aniline (B41778) derivatives, enabling the introduction of vinyl groups at specific positions, a transformation that traditionally requires pre-functionalized starting materials. nih.govuva.nl The electron-rich nature of the ring, influenced by the methoxy (B1213986) and amino groups, also makes it a candidate for electrophilic substitution reactions like halogenation and nitration, provided that selectivity can be controlled. geeksforgeeks.orgbyjus.comchemistrysteps.com Additionally, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties and steric profile of the molecule.
Future research could also focus on using the compound as a monomer for polymerization. The polymerization of aniline derivatives, sometimes involving the sulfur atom, can yield electroactive polymers with unique properties and potential applications in materials science. acs.orgnih.govrsc.org
Advanced Applications in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, which studies chemical systems composed of multiple molecules, relies on non-covalent interactions like hydrogen bonding. Aniline and its derivatives are excellent building blocks for supramolecular assembly due to the hydrogen bond donor capability of the amino group and the acceptor sites on the nitrogen and other substituents. sci-hub.seresearchgate.net The N-H---N and N-H---O hydrogen bonds are frequently used to construct a variety of supramolecular architectures, including sheets, tapes, and other complex networks. sci-hub.se
The structure of this compound contains a hydrogen bond donor (-NH₂) and multiple potential acceptor sites (the nitrogen atom, the methoxy oxygen, and the sulfur atom). This multi-functionality makes it a highly promising candidate for crystal engineering and the design of self-assembling systems. Studies on other substituted anilines have shown that the interplay between different intermolecular forces, such as hydrogen and halogen bonds, can direct the formation of intricate crystal packings like zig-zag or columnar structures. researchgate.netnih.govacs.org
Future research should investigate the self-assembly properties of this compound, both in its pure form and in co-crystals with other molecules. It is plausible that this compound could form predictable supramolecular structures. Furthermore, the chemical oxidation of aniline oligomers is known to be an in-situ self-assembly process that can produce various nanostructures, including nanotubes, nanofibers, and nanosheets. chemicalpapers.comresearchgate.net Exploring similar polymerization and assembly processes with this compound could lead to new, functional soft materials. researchgate.net
Integration into Advanced Functional Materials Research (e.g., smart materials, chemosensors)
The derivatization potential of this compound makes it an attractive building block for advanced functional materials. sci-hub.seresearchgate.net Polyanilines are well-known for their use in conductive coatings, electrochromic devices, and sensors. nih.gov By incorporating the unique methoxy and methylsulfanyl groups, novel polymers could be synthesized with enhanced solubility, processability, or specific functionalities. rsc.org
A particularly promising avenue is the development of chemosensors. Aniline-based molecules and oligomers have been successfully designed to detect specific analytes, including metal ions. nih.govresearchgate.net For example, an aniline trimer was shown to act as a colorimetric sensor for Fe³⁺, Cu²⁺, and Ag⁺ ions. nih.govresearchgate.net The sulfur atom in this compound represents a soft binding site that could selectively coordinate with heavy metal ions like mercury or silver. mdpi.comnih.gov
Future research could focus on designing and synthesizing chemosensors where the binding of a target analyte to the sulfur or amino moiety induces a measurable optical response, such as a change in color or fluorescence. acs.org Such sensors could have applications in environmental monitoring for detecting toxic heavy metals. The development of thin films from polymers derived from this compound could also lead to resistive sensors for gases like ammonia (B1221849). nih.gov
Deeper Mechanistic Studies of Complex Reactions Involving the Compound
A thorough understanding of a compound's reactivity is crucial for its effective application. The Hammett equation is a powerful tool in physical organic chemistry that provides insight into reaction mechanisms by correlating reaction rates with the electronic effects of substituents on an aromatic ring. wikipedia.org By plotting the logarithm of the rate or equilibrium constant against the substituent constant (σ), a reaction constant (ρ) is obtained that reveals the sensitivity of the reaction to electronic effects and indicates whether charge is built up or dissipated at the transition state. walisongo.ac.idviu.ca
Kinetic studies on various reactions of aniline derivatives, including nucleophilic aromatic substitution and electrophilic substitution, have utilized Hammett plots to elucidate mechanistic pathways. researchgate.netcdnsciencepub.com For example, a non-linear Hammett plot can indicate a change in the rate-determining step or a shift in mechanism across a series of substituted reactants. researchgate.net
A significant area for future research would be to conduct detailed kinetic and mechanistic studies on reactions involving this compound. By synthesizing a series of related compounds with varying substituents and analyzing their reaction rates (e.g., in electrophilic aromatic substitution or oxidation reactions), a Hammett analysis could be performed. This would allow for the quantification of the electronic influence of the methoxy and methylsulfanyl groups on the reaction's transition state, providing a deeper, quantitative picture of the compound's reactivity and the interplay of its functional groups. chemistrysteps.com
High-Throughput Synthesis and Screening of Derivatives for Chemical Biology Tools
The discovery of new drugs and chemical probes for biological research relies heavily on the ability to rapidly synthesize and test large numbers of diverse molecules. rsc.org High-throughput synthesis and screening (HTS) are cornerstone technologies in this endeavor. Aniline derivatives are prevalent scaffolds in pharmaceuticals and bioactive molecules. openpr.commdpi.com
Future research should focus on developing robust, high-throughput methods to generate extensive libraries of this compound derivatives. This could involve parallel synthesis techniques on a robotic platform, applying the diverse derivatization strategies outlined in section 7.2. rsc.org For example, a library could be constructed by reacting a core set of N-acylated anilines with various reagents to modify the ring or the sulfur atom.
Once synthesized, these libraries can be subjected to HTS assays to screen for specific biological activities, such as enzyme inhibition, antimicrobial effects, or anti-cancer cytotoxicity. mdpi.comchemrxiv.org This approach accelerates the discovery process, enabling the rapid identification of "hit" compounds that can be further optimized into potent and selective chemical biology tools or lead compounds for drug development. science.govresearchgate.net The development of such a platform for this compound would unlock its potential in medicinal chemistry and chemical biology.
Data Table for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1071602-10-2 acs.org |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.25 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| SMILES | CS(C1=C(N)C=CC(OC)=C1) |
| InChI | InChI=1S/C8H11NOS/c1-10-8-4-3-6(9)5-7(8)11-2/h3-5H,9H2,1-2H3 |
Q & A
Q. How does the methylsulfanyl group influence electronic properties compared to thioether or sulfone analogs?
- Methodological Answer : Perform Hammett analysis (σ values: -SMe = 0.15, -SO₂Me = 0.93). The -SMe group donates electrons via resonance, stabilizing intermediates in nucleophilic substitution. Cyclic voltammetry shows lower oxidation potential (-SMe: 0.8 V vs. -SO₂Me: 1.5 V) .
Q. What crystallography techniques (e.g., SHELX) resolve the compound’s solid-state conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
